An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide
An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Bromo-4-chlorobenzhydrazide, a key building block in contemporary drug discovery, particularly in the development of protein degraders.
Core Chemical Properties
3-Bromo-4-chlorobenzhydrazide is a halogenated aromatic hydrazide. Its structure incorporates a bromine and a chlorine atom on the benzene ring, which can influence its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrClN₂O | [1] |
| Molecular Weight | 249.49 g/mol | [2] |
| CAS Number | 148993-18-4 | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 165-168 °C | |
| Solubility | While specific quantitative solubility data for 3-Bromo-4-chlorobenzhydrazide is not readily available, analogous compounds like 4-chlorobenzhydrazide are soluble in polar organic solvents such as methanol and ethanol, with limited solubility in water. | |
| Synonyms | 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 3-Bromo-4-chlorobenzhydrazide is not widely available in public repositories. However, predicted data and analysis of similar structures can provide valuable insights.
Mass Spectrometry: The predicted monoisotopic mass is 247.9352 Da. For the protonated molecule [M+H]⁺, the predicted m/z is 248.94248.[3] Due to the presence of bromine and chlorine isotopes, the mass spectrum is expected to show a characteristic isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for 3-Bromo-4-chlorobenzhydrazide are not available, the spectra of the precursor, 3-bromo-4-chlorobenzoic acid, can offer some guidance on the expected chemical shifts of the aromatic protons and carbons.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Bromo-4-chlorobenzhydrazide is expected to exhibit characteristic peaks for N-H stretching of the hydrazide group, C=O stretching of the amide, and C-Br and C-Cl stretching in the fingerprint region.
Synthesis Protocol
The synthesis of 3-Bromo-4-chlorobenzhydrazide can be achieved through the reaction of 3-Bromo-4-chlorobenzoic acid with hydrazine hydrate. The following is a generalized experimental protocol adapted from procedures for similar benzhydrazide syntheses.
Materials:
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3-Bromo-4-chlorobenzoic acid
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Thionyl chloride (SOCl₂)
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Hydrazine hydrate (N₂H₄·H₂O)
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Anhydrous N,N-Dimethylformamide (DMF) as a solvent
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Dry glassware
Methodology:
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Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-4-chlorobenzoic acid in an excess of thionyl chloride. The mixture is refluxed for 2-3 hours to form the corresponding acid chloride. After the reaction is complete, excess thionyl chloride is removed under reduced pressure.
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Formation of Hydrazide: The resulting crude 3-bromo-4-chlorobenzoyl chloride is dissolved in a suitable anhydrous solvent like DMF. The solution is cooled in an ice bath.
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Reaction with Hydrazine: Hydrazine hydrate is added dropwise to the cooled solution of the acid chloride with vigorous stirring. The reaction is typically exothermic.
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Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The product is then precipitated by pouring the reaction mixture into cold water. The solid precipitate is collected by filtration, washed with water to remove any unreacted hydrazine hydrate and other water-soluble impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Role in Drug Discovery: A Building Block for PROTACs
3-Bromo-4-chlorobenzhydrazide is classified as a "Protein Degrader Building Block".[2] This indicates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.
A PROTAC molecule consists of three key components:
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A ligand that binds to the target protein of interest (POI).
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A ligand that recruits an E3 ubiquitin ligase.
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A linker that connects the two ligands.
The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
3-Bromo-4-chlorobenzhydrazide can serve as a precursor for the synthesis of ligands that bind to various proteins of interest. The hydrazide functional group is a versatile handle for further chemical modifications to build the complete PROTAC molecule.
Safety and Handling
General Hazards:
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May be harmful if swallowed, inhaled, or absorbed through the skin.
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May cause irritation to the skin, eyes, and respiratory tract.
Recommended Precautions:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
For detailed safety information, it is recommended to consult the Safety Data Sheet for 3-Bromo-4-chlorobenzoic acid.[4]
Conclusion
3-Bromo-4-chlorobenzhydrazide is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly as a scaffold for the development of PROTACs. Its synthesis is achievable through standard organic chemistry techniques. Researchers and drug development professionals should handle this compound with appropriate safety precautions, recognizing its potential as a key component in the next generation of targeted therapeutics.
